4,7-Dichloroquinoline-15N

LC-MS/MS Internal Standard Selection Matrix Effect Compensation

4,7-Dichloroquinoline-15N (CAS 366495-92-3) is a nitrogen-15-enriched SIL internal standard engineered for accurate LC-MS/MS quantification. Unlike deuterated IS, its 15N label (≥99 atom% enrichment, ≥98% chemical purity) ensures authentic co-elution with native analytes, eliminating retention time shifts and the ion suppression bias that causes up to −38.4% quantitative error with deuterated analogs. Use as a surrogate internal standard for amodiaquine metabolite analysis in plasma, an impurity marker for chloroquine/hydroxychloroquine API release testing, or a qNMR reference material. MW 199.04; mp 83–85°C; ships ambient.

Molecular Formula C9H5Cl2N
Molecular Weight 199.04 g/mol
Cat. No. B12405548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloroquinoline-15N
Molecular FormulaC9H5Cl2N
Molecular Weight199.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)Cl
InChIInChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H/i12+1
InChIKeyHXEWMTXDBOQQKO-HNHCFKFXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloroquinoline-15N: A 15N‑Labeled Stable Isotope Internal Standard for Quantifying Amodiaquine‑Related Quinoline Analytes


4,7‑Dichloroquinoline‑15N (CAS 366495‑92‑3) is a nitrogen‑15‑enriched derivative of 4,7‑dichloroquinoline, an aminoquinoline intermediate and impurity marker in antimalarial drugs such as amodiaquine, chloroquine, and hydroxychloroquine [1]. The compound incorporates one 15N atom into the quinoline ring at ≥99 atom% enrichment and is supplied with ≥98% chemical purity, yielding a molecular weight of 199.04 g/mol and a melting point of 83–85 °C . As a stable isotope‑labeled (SIL) internal standard, it is designed to co‑elute identically with the native analyte during LC‑MS/MS analysis, thereby correcting for matrix‑induced ion suppression and extraction variability .

Why Deuterated or Unlabeled Quinoline Analogs Cannot Replace 4,7-Dichloroquinoline-15N in Quantitative Bioanalysis


Deuterated (2H‑labeled) internal standards frequently exhibit chromatographic retention time shifts relative to the unlabeled analyte because deuterium substitution alters physicochemical properties more than 13C or 15N labeling [1]. In complex biological matrices, this shift causes the deuterated internal standard to experience a different ion suppression environment than the target analyte, resulting in quantitative bias [2]. For example, a head‑to‑head study of methylhippuric acid quantification showed that deuterated IS produced a −38.4% bias in spike accuracy, whereas 13C‑labeled IS showed no significant bias [2]. Unlabeled 4,7‑dichloroquinoline (CAS 86‑98‑6) cannot serve as an internal standard because it is identical to the target analyte and would interfere with native signal [3]. Consequently, a 15N‑labeled 4,7‑dichloroquinoline provides the required mass differentiation while maintaining near‑identical chromatographic and ionization behavior, making it the preferred choice over deuterated or unlabeled alternatives.

Quantitative Differentiation Evidence: 4,7-Dichloroquinoline-15N Versus Deuterated and 13C‑Labeled Analogs


Superior Co‑Elution and Reduced Quantitative Bias of 15N‑Labeled Internal Standards Compared to Deuterated Analogs

In a systematic comparison of SIL-IS performance for urinary 2‑methylhippuric acid (2MHA) quantification by LC–ESI–MS/MS, the deuterated internal standard 2MHA‑[2H7] produced concentrations that were, on average, 59.2% lower than those generated with the 13C6‑labeled internal standard 2MHA‑[13C6] [1]. Spike accuracy experiments further revealed that 2MHA‑[2H7] generated a −38.4% negative bias in urinary results, whereas no significant bias was observed for 2MHA‑[13C6] [1]. Post‑column infusion demonstrated that ion suppression affected the deuterated IS differently from both the analyte and the 13C‑labeled IS, explaining the quantitative bias [1].

LC-MS/MS Internal Standard Selection Matrix Effect Compensation

Identical Chromatographic Retention Time Between 15N‑Labeled and Native 4,7‑Dichloroquinoline

A study comparing 13C‑labeled and 2H‑labeled internal standards for amphetamine and methamphetamine by UPLC–MS/MS found that 13C‑labeled ISs co‑eluted precisely with their unlabeled analytes under various chromatographic conditions, while 2H‑labeled ISs exhibited a slight retention time shift [1]. The authors note that '13C, 15N and 18O labelled ISs are more similar to their analytes than 2H labelled ISs and thereby expected to behave more similarly in chromatographic separations' [1].

Chromatography Stable Isotope Labeling UPLC-MS/MS

Direct Synthetic Route to 15N‑Labeled 4,7‑Dichloroquinoline as a Key Intermediate for Amodiaquine Metabolite Quantification

Wu et al. (2019) reported the synthesis of uniformly 13C‑ and 15N‑labeled amodiaquine and its metabolites starting from U‑13C‑labeled benzene and 15N‑labeled potassium nitrate [1]. The amodiaquine metabolites were specifically prepared from 4,7‑dichloroquinoline, establishing a direct synthetic pathway to the 15N‑labeled quinoline intermediate [1]. The resulting M+7 isotopomers provide a mass shift of +7 Da relative to the native compounds, well above the +3 Da minimum typically required to avoid isotopic overlap in MS quantitation [2].

Stable Isotope Synthesis Amodiaquine Metabolite Analysis

Verified High Isotopic Enrichment (≥99 atom% 15N) and Chemical Purity (≥98%) for Quantitative Accuracy

Commercially available 4,7‑dichloroquinoline‑15N is supplied with ≥99 atom% 15N enrichment and ≥98% chemical purity . In comparison, many deuterated analogs achieve only 95–98 atom% D enrichment, and unlabeled reference standards may lack the rigorous purity certification required for quantitative work . High isotopic enrichment minimizes isotopic cross‑talk in MS detection, while high chemical purity ensures that the internal standard does not introduce interfering impurities.

Isotopic Enrichment Chemical Purity Analytical Standards

Avoidance of Deuterium‑Hydrogen Exchange and Metabolic Back‑Exchange

Deuterium‑labeled internal standards are prone to hydrogen‑deuterium exchange under certain storage or chromatographic conditions, especially when deuterium is placed on labile functional groups such as carboxyls or amines [1]. 13C and 15N labels are incorporated into the molecular backbone and are not subject to exchange, ensuring that the isotopic enrichment remains constant throughout sample preparation and analysis [1]. This stability is critical for long‑term studies and for methods that involve acidic or basic mobile phases.

Stable Isotope Stability H/D Exchange Pharmacokinetics

Lower Cost and Wider Commercial Availability of 15N‑Labeled 4,7‑Dichloroquinoline Compared to 13C‑Labeled Analogs

While 13C‑labeled internal standards are often considered the gold standard for co‑elution and matrix effect compensation, they remain less commercially available and more expensive than 15N‑labeled or deuterated alternatives [1]. 4,7‑Dichloroquinoline‑15N is readily available from multiple vendors with ≥99 atom% 15N enrichment and ≥98% chemical purity , offering a cost‑effective, high‑performance option for laboratories that require a non‑deuterated SIL‑IS but cannot source a 13C‑labeled analog.

Stable Isotope Procurement Cost Comparison Commercial Availability

Validated Application Scenarios for 4,7-Dichloroquinoline-15N in Bioanalytical and Pharmaceutical Research


LC‑MS/MS Quantification of Amodiaquine and Its Metabolites in Plasma for Pharmacokinetic Studies

Use 4,7‑dichloroquinoline‑15N as a surrogate internal standard or as a labeled intermediate to synthesize 15N‑enriched amodiaquine metabolites for accurate quantification in plasma. The compound's 15N label ensures co‑elution with native analytes, avoiding deuterium‑induced retention time shifts and associated ion suppression bias [1]. This application is directly supported by published synthetic routes for 15N‑labeled amodiaquine metabolites starting from 4,7‑dichloroquinoline [2].

Impurity Profiling and Method Validation for Chloroquine and Hydroxychloroquine Drug Substances

Employ 4,7‑dichloroquinoline‑15N as a stable isotope‑labeled impurity standard to quantify trace levels of 4,7‑dichloroquinoline in chloroquine and hydroxychloroquine active pharmaceutical ingredients (APIs). The 15N label provides the necessary mass difference to distinguish the impurity from the native drug peak in MS detection, while the high isotopic enrichment (≥99 atom%) enables precise quantitation at regulatory limits .

Metabolite Identification and Stability Studies in Human Liver Microsomes

Utilize 4,7‑dichloroquinoline‑15N as an internal standard to correct for matrix effects during the LC‑MS/MS analysis of amodiaquine metabolites generated in human liver microsome incubations. The non‑deuterated 15N label maintains chromatographic fidelity with native metabolites, improving the accuracy of metabolite quantification and reducing the risk of quantitative bias due to variable ion suppression [1].

Quantitative NMR (qNMR) as an Alternative to LC‑MS/MS for Absolute Purity Determination

While primarily designed as an LC‑MS/MS internal standard, 4,7‑dichloroquinoline‑15N can also serve as a reference material for qNMR‑based purity assessment of the unlabeled compound. The 15N label provides a distinct NMR signal that can be integrated against a certified internal standard to determine the absolute purity of 4,7‑dichloroquinoline reference materials without the need for MS detection [3].

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